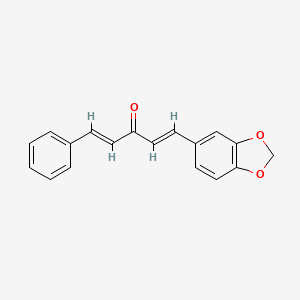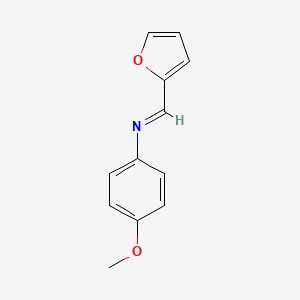
1-Heptanol, 2-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanol, 2-(phenylmethylene)- is an organic compound that belongs to the family of alcohols. It is characterized by the presence of a heptanol backbone with a phenylmethylene group attached to the second carbon atom. This compound is known for its applications in various industrial and scientific fields, including the manufacturing of perfumes, flavors, and pharmaceuticals.
Preparation Methods
The synthesis of 1-Heptanol, 2-(phenylmethylene)- can be achieved through several methods. One common synthetic route involves the reduction of α-amyl cinnamaldehyde using aluminum isopropoxide . This method is preferred due to its efficiency and the high yield of the desired product. Industrial production methods may vary, but they typically involve similar reduction reactions under controlled conditions to ensure the purity and quality of the compound.
Chemical Reactions Analysis
1-Heptanol, 2-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Heptanol, 2-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers utilize it to study the effects of alcohols on biological systems.
Industry: The compound is used in the production of perfumes and flavors, owing to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Heptanol, 2-(phenylmethylene)- involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also act as a solvent, facilitating the dissolution of other substances and enhancing their reactivity.
Comparison with Similar Compounds
1-Heptanol, 2-(phenylmethylene)- can be compared with other similar compounds such as:
Cinnamyl alcohol: Both compounds have a phenylmethylene group, but cinnamyl alcohol has a different carbon chain length.
Amyl cinnamic acetate: This compound is an ester derivative of 1-Heptanol, 2-(phenylmethylene)- and is used in similar applications.
The uniqueness of 1-Heptanol, 2-(phenylmethylene)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Properties
CAS No. |
184900-07-0 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(2E)-2-benzylideneheptan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11+ |
InChI Key |
LIPHCKNQPJXUQF-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/CO |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)CO |
density |
0.954-0.962 |
physical_description |
Colourless to slightly yellow liquid, light floral note |
solubility |
insoluble in water miscible (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



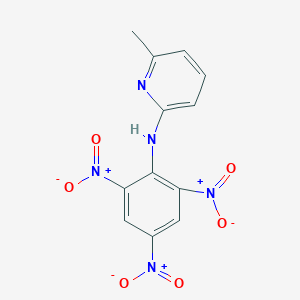
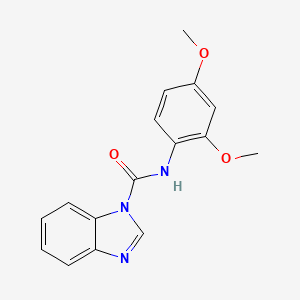
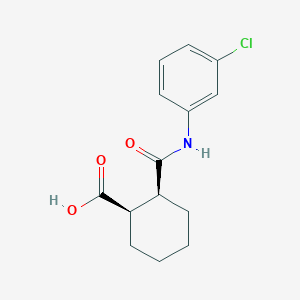
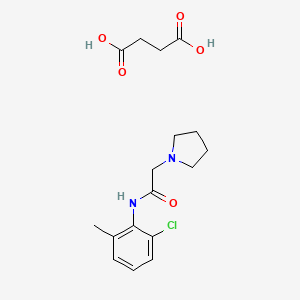
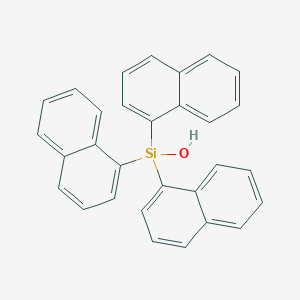
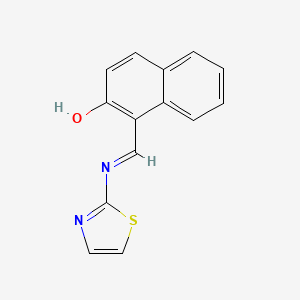
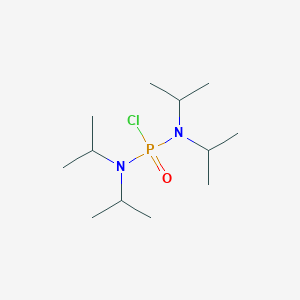
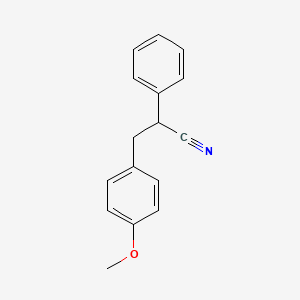

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)

